N'-[(1E)-1-(4-aminophenyl)ethylidene]-2-(4-methoxyphenoxy)acetohydrazide
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Overview
Description
N’-[(E)-1-(4-Aminophenyl)ethylidene]-2-(4-methoxyphenoxy)acetohydrazide is a chemical compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an aminophenyl group, a methoxyphenoxy group, and an acetohydrazide moiety. Its molecular formula is C17H19N3O3, and it has a molecular weight of 313.35 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-1-(4-Aminophenyl)ethylidene]-2-(4-methoxyphenoxy)acetohydrazide typically involves the condensation of 4-aminobenzaldehyde with 2-(4-methoxyphenoxy)acetohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
This would include optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-1-(4-Aminophenyl)ethylidene]-2-(4-methoxyphenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols .
Scientific Research Applications
N’-[(E)-1-(4-Aminophenyl)ethylidene]-2-(4-methoxyphenoxy)acetohydrazide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(E)-1-(4-Aminophenyl)ethylidene]-2-(4-methoxyphenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-1-(4-Aminophenyl)ethylidene]-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide
- N’-[(E)-1-(4-Aminophenyl)ethylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide
- N’-[(1E)-1-(4-Aminophenyl)ethylidene]-2-(4-bromo-3-methylphenoxy)acetohydrazide
Uniqueness
N’-[(E)-1-(4-Aminophenyl)ethylidene]-2-(4-methoxyphenoxy)acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C17H19N3O3 |
---|---|
Molecular Weight |
313.35 g/mol |
IUPAC Name |
N-[(E)-1-(4-aminophenyl)ethylideneamino]-2-(4-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C17H19N3O3/c1-12(13-3-5-14(18)6-4-13)19-20-17(21)11-23-16-9-7-15(22-2)8-10-16/h3-10H,11,18H2,1-2H3,(H,20,21)/b19-12+ |
InChI Key |
PJVOBNWPLNENMO-XDHOZWIPSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)COC1=CC=C(C=C1)OC)/C2=CC=C(C=C2)N |
Canonical SMILES |
CC(=NNC(=O)COC1=CC=C(C=C1)OC)C2=CC=C(C=C2)N |
Origin of Product |
United States |
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